molecular formula C11H6ClN3O2S B034949 Imidazo(2,1-b)thiazole, 6-(p-chlorophenyl)-5-nitro- CAS No. 106671-89-0

Imidazo(2,1-b)thiazole, 6-(p-chlorophenyl)-5-nitro-

Cat. No.: B034949
CAS No.: 106671-89-0
M. Wt: 279.7 g/mol
InChI Key: VRDXZMZDTCQVBV-UHFFFAOYSA-N
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Description

Imidazo(2,1-b)thiazole, 6-(p-chlorophenyl)-5-nitro- is a heterocyclic compound that combines the structural features of imidazole and thiazole rings. This compound is known for its significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing imidazo(2,1-b)thiazole derivatives involves the use of ionic liquids as catalysts. For instance, a one-pot three-component synthesis can be employed using 1-butyl-3-methylimidazolium bromide ([Bmim]Br) as the ionic liquid. This method involves the reaction of 6-phenylimidazo(2,1-b)(1,3,4)thiadiazol-5-yl)methylene with 4-phenylthiazol-2-yl)hydrazine derivatives .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Imidazo(2,1-b)thiazole, 6-(p-chlorophenyl)-5-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Imidazo(2,1-b)thiazole, 6-(p-chlorophenyl)-5-nitro- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of imidazo(2,1-b)thiazole, 6-(p-chlorophenyl)-5-nitro- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Imidazo(2,1-b)thiazole, 6-(p-chlorophenyl)-5-nitro- can be compared with other similar compounds, such as:

By understanding the unique properties and applications of imidazo(2,1-b)thiazole, 6-(p-chlorophenyl)-5-nitro-, researchers can continue to explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

6-(4-chlorophenyl)-5-nitroimidazo[2,1-b][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN3O2S/c12-8-3-1-7(2-4-8)9-10(15(16)17)14-5-6-18-11(14)13-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDXZMZDTCQVBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N3C=CSC3=N2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70147719
Record name Imidazo(2,1-b)thiazole, 6-(p-chlorophenyl)-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70147719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106671-89-0
Record name 6-(4-Chlorophenyl)-5-nitroimidazo(2,1-b)thiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106671890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazo(2,1-b)thiazole, 6-(p-chlorophenyl)-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70147719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(4-CHLOROPHENYL)-5-NITROIMIDAZO(2,1-B)THIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJ71XO4SC7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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